1-(Methylamino)isoquinoline-3-carboxylic acid
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Overview
Description
1-(Methylamino)isoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic structure, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)isoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methylamine and subsequent carboxylation. The reaction typically requires a catalyst and specific conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
Scientific Research Applications
1-(Methylamino)isoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(Methylamino)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s effects on other biological systems are still under investigation, with studies focusing on its interaction with various cellular pathways.
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the methylamino and carboxylic acid groups.
Quinoline: A structurally similar compound with a nitrogen atom in the ring but different substitution patterns.
1-Aminoisoquinoline: Similar to 1-(Methylamino)isoquinoline-3-carboxylic acid but with an amino group instead of a methylamino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and a carboxylic acid group on the isoquinoline ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(methylamino)isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-8-5-3-2-4-7(8)6-9(13-10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
HWGPVQRSWBCMFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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